2-(2-fluorophenoxy)-1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}propan-1-one
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Overview
Description
2-(2-fluorophenoxy)-1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}propan-1-one is a complex organic compound that features a fluorophenoxy group, an imidazole ring, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}propan-1-one typically involves multiple stepsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of automated systems can also help in scaling up the production process while maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to modify the compound’s structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF or alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2-fluorophenoxy)-1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}propan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- (2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine hydrochloride
- 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid
Uniqueness
Compared to similar compounds, 2-(2-fluorophenoxy)-1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}propan-1-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C16H18FN3O2 |
---|---|
Molecular Weight |
303.33 g/mol |
IUPAC Name |
2-(2-fluorophenoxy)-1-[3-(imidazol-1-ylmethyl)azetidin-1-yl]propan-1-one |
InChI |
InChI=1S/C16H18FN3O2/c1-12(22-15-5-3-2-4-14(15)17)16(21)20-9-13(10-20)8-19-7-6-18-11-19/h2-7,11-13H,8-10H2,1H3 |
InChI Key |
JYNKMMGSYDHYSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CC(C1)CN2C=CN=C2)OC3=CC=CC=C3F |
Origin of Product |
United States |
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